molecular formula C72H56N4O18Rh2 B12512436 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12512436
M. Wt: 1471.0 g/mol
InChI Key: HPPXXODRLNJMGM-UHFFFAOYSA-J
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Description

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) is a complex chemical compound with unique physical and chemical properties. This compound is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) typically involves multiple steps. The synthetic route often starts with the preparation of the 1,3-dioxoisoindoline derivative, followed by the introduction of the phenylpropanoate group. The final step involves the coordination of rhodium(2+) with ethyl acetate as a ligand. The reaction conditions usually require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) exerts its effects involves its interaction with specific molecular targets. The rhodium(2+) center plays a crucial role in facilitating various chemical transformations by acting as a catalyst. The compound’s structure allows it to interact with different pathways, leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; ethyl acetate; rhodium(2+) stands out due to its unique combination of functional groups and the presence of rhodium(2+). Similar compounds include:

  • 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate; ethyl acetate; rhodium(2+)
  • 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid; ethyl acetate; rhodium(2+)

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each one unique in its applications and properties.

Properties

Molecular Formula

C72H56N4O18Rh2

Molecular Weight

1471.0 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C17H13NO4.C4H8O2.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;1-3-6-4(2)5;;/h4*1-9,14H,10H2,(H,21,22);3H2,1-2H3;;/q;;;;;2*+2/p-4

InChI Key

HPPXXODRLNJMGM-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2]

Origin of Product

United States

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